4-Hydroxybenzoate

Description

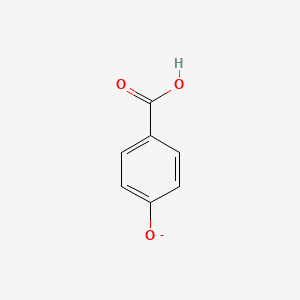

Structure

3D Structure

Properties

IUPAC Name |

4-carboxyphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5O3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196564 | |

| Record name | Benzoic acid, 4-hydroxy-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-23-5 | |

| Record name | p-Hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxybenzoate anion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hydroxy-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYBENZOATE ANION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MJB9HSC8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybenzoate Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA) is a phenolic compound that serves as a crucial precursor for a wide array of specialized metabolites in plants. These metabolites play vital roles in plant development, defense, and interaction with the environment. Furthermore, 4-HBA and its derivatives are of significant interest in the pharmaceutical and polymer industries due to their antioxidant, antimicrobial, and structural properties. This technical guide provides a comprehensive overview of the core biosynthetic pathways of 4-HBA in plants, with a focus on the model organism Arabidopsis thaliana. It includes quantitative data on key enzymes, detailed experimental protocols, and a visual representation of the metabolic network.

Core Biosynthetic Pathways of 4-Hydroxybenzoate

In plants, the biosynthesis of 4-HBA is intricately linked to the shikimate pathway, which produces the aromatic amino acids, including phenylalanine.[1][2] Phenylalanine is the primary precursor for 4-HBA in plants like Arabidopsis, with over 90% of 4-HBA originating from this amino acid in both leaves and roots.[3][4] From phenylalanine, the pathway diverges into at least two distinct routes leading to the formation of 4-HBA: the β-oxidation of p-coumarate and the peroxidative cleavage of the flavonol kaempferol (B1673270).[3][4] The contribution of each branch to the overall 4-HBA pool is organ-dependent.[3]

The Shikimate Pathway: The Entry Point

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for all three aromatic amino acids.[2][5] The first committed step is catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DHS).[6] In Arabidopsis, this enzyme family is subject to complex allosteric regulation by various metabolites, including tyrosine, tryptophan, and downstream phenylpropanoid pathway intermediates like caffeate.[6][7]

From Phenylalanine to p-Coumarate: The Phenylpropanoid Pathway

The general phenylpropanoid pathway commences with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation at the para position by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA, a critical branch-point metabolite.[8][9]

The β-Oxidative Pathway

One major route for 4-HBA biosynthesis from phenylalanine involves a CoA-dependent β-oxidation pathway, analogous to fatty acid degradation.[10] In this pathway, p-coumaroyl-CoA undergoes a series of reactions catalyzed by enoyl-CoA hydratase (ECH) and 3-hydroxyacyl-CoA dehydrogenase (HADH) to shorten the side chain, ultimately yielding 4-hydroxybenzoyl-CoA. This intermediate is then hydrolyzed to free 4-HBA.

The Kaempferol Cleavage Pathway

An alternative route to 4-HBA involves the peroxidative cleavage of the flavonol kaempferol.[3][4] Kaempferol itself is synthesized from p-coumaroyl-CoA via the flavonoid biosynthesis pathway. Heme-dependent peroxidases are thought to catalyze the cleavage of kaempferol to release 4-HBA.[11]

The following diagram illustrates the core biosynthetic pathways leading to this compound in plants.

Quantitative Data on Key Enzymes

The efficiency and regulation of the 4-HBA biosynthetic pathway are determined by the kinetic properties of its constituent enzymes. The following table summarizes available kinetic data for key enzymes from Arabidopsis thaliana and other plant species.

| Enzyme | Abbreviation | Substrate | Km (µM) | Vmax (units) | kcat (s⁻¹) | Source Organism | Reference |

| 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase 1 | AthDHS1 | Phosphoenolpyruvate | 13 ± 2 | - | - | Arabidopsis thaliana | [6] |

| Erythrose 4-phosphate | 18 ± 3 | - | - | [6] | |||

| 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase 2 | AthDHS2 | Phosphoenolpyruvate | 24 ± 4 | - | - | Arabidopsis thaliana | [6] |

| Erythrose 4-phosphate | 43 ± 9 | - | - | [6] | |||

| 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase 3 | AthDHS3 | Phosphoenolpyruvate | 19 ± 2 | - | - | Arabidopsis thaliana | [6] |

| Erythrose 4-phosphate | 25 ± 4 | - | - | [6] | |||

| 4-Coumarate:CoA ligase 1 | At4CL1 | p-Coumaric acid | 19 ± 2 | - | 1.1 ± 0.1 | Arabidopsis thaliana | [12] |

| Caffeic acid | 12 ± 2 | - | 0.9 ± 0.1 | [12] | |||

| Ferulic acid | 13 ± 2 | - | 1.0 ± 0.1 | [12] | |||

| Sinapic acid | 280 ± 30 | - | 0.04 ± 0.01 | [12] | |||

| 4-Coumarate:CoA ligase 2 | At4CL2 | p-Coumaric acid | 11 ± 1 | - | 1.3 ± 0.1 | Arabidopsis thaliana | [12] |

| Caffeic acid | 8 ± 1 | - | 1.1 ± 0.1 | [12] | |||

| Ferulic acid | 10 ± 1 | - | 1.2 ± 0.1 | [12] | |||

| Sinapic acid | >1000 | - | <0.01 | [12] | |||

| 4-Coumarate:CoA ligase 4 | At4CL4 | p-Coumaric acid | 150 ± 20 | - | 0.4 ± 0.05 | Arabidopsis thaliana | [12] |

| Caffeic acid | 110 ± 15 | - | 0.3 ± 0.04 | [12] | |||

| Ferulic acid | 50 ± 7 | - | 0.7 ± 0.1 | [12] | |||

| Sinapic acid | 60 ± 8 | - | 0.6 ± 0.08 | [12] |

Experimental Protocols

Quantification of this compound in Plant Tissues by LC-MS/MS

This protocol describes the extraction and quantification of soluble and cell wall-bound 4-HBA from Arabidopsis thaliana tissues.[3][13]

Materials:

-

Plant tissue (e.g., leaves, roots, flowers)

-

80% (v/v) methanol (B129727)

-

2 M NaOH

-

Concentrated HCl

-

Ethyl acetate (B1210297)

-

LC-MS/MS system

-

Internal standard (e.g., ¹³C₆-4-HBA)

Procedure:

-

Extraction of Soluble 4-HBA:

-

Homogenize fresh plant tissue in liquid nitrogen.

-

Extract the homogenized tissue with 80% methanol at 70°C for 15 minutes.

-

Centrifuge the extract and collect the supernatant.

-

Repeat the extraction twice and pool the supernatants.

-

Add the internal standard to the pooled supernatant.

-

Evaporate the methanol under a stream of nitrogen.

-

Acidify the aqueous residue with 2 M HCl to pH 2-3.

-

Partition the acidified extract three times with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

Extraction of Cell Wall-Bound 4-HBA:

-

Use the pellet remaining after the methanol extraction.

-

Wash the pellet sequentially with ethanol, methanol:chloroform (1:1, v/v), and acetone (B3395972) to remove soluble components.

-

Dry the resulting cell wall material.

-

Hydrolyze the cell wall material with 2 M NaOH at room temperature for 24 hours with shaking.

-

Add the internal standard to the hydrolysate.

-

Acidify the hydrolysate to pH 2-3 with concentrated HCl.

-

Partition the acidified hydrolysate three times with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and evaporate to dryness.

-

Reconstitute the residue for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Employ a reversed-phase C18 column for chromatographic separation.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantify 4-HBA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Isotopic Feeding Assays

This protocol outlines a general procedure for tracing the metabolic fate of labeled precursors into 4-HBA in Arabidopsis thaliana.[3][14][15]

Materials:

-

Arabidopsis thaliana seedlings or plants

-

Labeled precursor (e.g., ¹³C₆-phenylalanine, ¹³C₉,¹⁵N₁-tyrosine)

-

Liquid culture medium or agar (B569324) plates

-

Extraction solvents as described in the quantification protocol

Procedure:

-

Grow Arabidopsis seedlings in liquid culture or on agar plates.

-

Introduce the isotopically labeled precursor into the growth medium at a defined concentration.

-

Incubate the plants for a specific period (e.g., 3 hours) to allow for uptake and metabolism of the labeled precursor.[16]

-

Harvest the plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Extract soluble and cell wall-bound phenolic compounds as described in the quantification protocol.

-

Analyze the extracts by LC-MS to determine the incorporation of the isotopic label into 4-HBA and its intermediates.

-

Calculate the percentage of labeled 4-HBA to determine the contribution of the precursor to its biosynthesis.

Reverse Genetics using T-DNA Insertion Lines

This protocol describes the use of T-DNA insertion mutants to investigate the function of genes involved in 4-HBA biosynthesis in Arabidopsis thaliana.[3][17][18]

Materials:

-

Arabidopsis thaliana T-DNA insertion lines for candidate genes (e.g., from the Salk or SAIL collections).

-

Genomic DNA extraction kit.

-

PCR reagents, including gene-specific primers and a T-DNA left border primer.

-

Agarose (B213101) gel electrophoresis equipment.

-

LC-MS/MS for metabolite analysis.

Procedure:

-

Genotyping:

-

Obtain seeds of T-DNA insertion lines for the gene of interest.

-

Grow the plants and extract genomic DNA from a small leaf sample.

-

Perform PCR using a combination of gene-specific primers flanking the insertion site and a T-DNA left border primer.

-

Analyze the PCR products by agarose gel electrophoresis to identify homozygous, heterozygous, and wild-type individuals.

-

-

Phenotyping:

-

Grow homozygous mutant plants alongside wild-type control plants under identical conditions.

-

Harvest tissues of interest (e.g., leaves, roots) at a specific developmental stage.

-

Extract and quantify 4-HBA and related metabolites using the LC-MS/MS protocol described above.

-

Compare the metabolite profiles of the mutant and wild-type plants to determine the effect of the gene knockout on 4-HBA biosynthesis.

-

The following diagram outlines a typical experimental workflow for investigating the 4-HBA biosynthetic pathway.

Conclusion

The biosynthesis of 4-hydroxybenzoic acid in plants is a complex and highly regulated process that channels carbon from primary metabolism into a diverse array of specialized metabolites. Understanding the intricacies of this pathway, from the kinetics of its enzymes to the contribution of its different branches, is essential for both fundamental plant biology and for harnessing these metabolic networks for the production of valuable compounds. The technical information and protocols provided in this guide offer a solid foundation for researchers and professionals seeking to explore and manipulate this important metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. The origin and metabolic fate of this compound in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry: Measuring Lignin Precursors by LC-MS (Journal Article) | OSTI.GOV [osti.gov]

- 5. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic and Molecular Changes of the Phenylpropanoid Pathway in Tomato (Solanum lycopersicum) Lines Carrying Different Solanum pennellii Wild Chromosomal Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

- 14. A device for single leaf labelling with CO2 isotopes to study carbon allocation and partitioning in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A dedicated flavin-dependent monooxygenase catalyzes the hydroxylation of demethoxyubiquinone into ubiquinone (coenzyme Q) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A High-Throughput Arabidopsis Reverse Genetics System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A high-throughput Arabidopsis reverse genetics system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 4-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA), a phenolic derivative of benzoic acid, is a naturally occurring compound found across various biological kingdoms, from bacteria and fungi to plants and algae.[1] Its presence in nature is significant due to its diverse biological activities, including antioxidant, antimicrobial, and estrogenic properties. Furthermore, 4-HBA serves as a crucial precursor in the biosynthesis of essential molecules, such as ubiquinone (Coenzyme Q10).[1] This technical guide provides an in-depth overview of the natural sources of 4-HBA, its biosynthetic pathways, and the experimental methodologies for its quantification. The information is tailored for researchers, scientists, and professionals in drug development who are interested in leveraging this versatile molecule from natural origins.

Natural Occurrences and Quantitative Data

4-Hydroxybenzoic acid is widely distributed in the plant kingdom, being found in fruits, vegetables, and medicinal herbs. It is also synthesized by various microorganisms, including bacteria and fungi. The concentration of 4-HBA in these natural sources can vary significantly depending on the species, environmental conditions, and the part of the organism being analyzed.

Data Presentation: Concentration of 4-Hydroxybenzoic Acid in Various Natural Sources

The following tables summarize the quantitative data for 4-HBA content in a selection of natural sources. This information is crucial for identifying potent sources for extraction and for understanding the dietary intake of this compound.

| Food Source | Concentration | Reference(s) |

| Fruits | ||

| Açaí Oil (from Euterpe oleracea) | 892 ± 52 mg/kg | [1] |

| Rabbiteye Blueberry (Vaccinium ashei) | 51.835 mg/100 g | [1] |

| Sweet Cherry (Prunus avium) | 0.46-1.64 mg/100 g fresh weight | [2] |

| Redcurrant (Ribes rubrum) | 0.90 mg/100 g fresh weight (as 4-O-glucoside) | [3] |

| Date, fresh (Phoenix dactylifera) | up to 0.49 mg/100 g fresh weight | [4] |

| Vegetables & Herbs | ||

| Coriander (Coriandrum sativum) | High concentrations detected (qualitative) | [5] |

| Garden Onion (Allium cepa) | High concentrations detected (qualitative) | [5] |

| Fungi | ||

| Russula virescens (edible mushroom) | Detected (qualitative) | [1] |

| Agaricus bisporus, Pleurotus ostreatus, Cantharellus cibarius, Boletus edulis, Lactarius piperatus | Identified as a main phenolic compound (qualitative) | [6] |

| Other | ||

| Coconut (Cocos nucifera) | Present (qualitative) | [1] |

| Green Tea (Camellia sinensis) | A major catechin (B1668976) metabolite | [7] |

| Wine | Present (qualitative) | [7] |

Biosynthetic Pathways

The biosynthesis of 4-hydroxybenzoic acid varies between different organisms. In bacteria, it is typically synthesized from chorismate, a key intermediate in the shikimate pathway. In plants, it is derived from the amino acid phenylalanine via the phenylpropanoid pathway.

Bacterial Biosynthesis of 4-Hydroxybenzoic Acid

In many bacteria, the primary route to 4-HBA is a direct conversion from chorismate, catalyzed by the enzyme chorismate lyase (UbiC). This reaction is the first step in the biosynthesis of ubiquinone.

Plant Biosynthesis of 4-Hydroxybenzoic Acid

In plants, 4-HBA is synthesized through the phenylpropanoid pathway, starting from L-phenylalanine. This multi-step process involves several key enzymes. An alternative pathway involving the beta-oxidation of p-coumaric acid has also been identified in some plant species.

Signaling Pathways

4-Hydroxybenzoic acid is not only a structural component or a precursor but also a signaling molecule in some biological systems.

4-HBA-Mediated Signaling in Shigella sonnei

In the bacterium Shigella sonnei, 4-HBA acts as a signaling molecule that controls various physiological functions and virulence. The biosynthesis of 4-HBA is carried out by the enzyme UbiC. The signaling cascade is mediated by the response regulator AaeR, which binds to 4-HBA. This binding enhances the affinity of AaeR for the promoter regions of target genes, thereby regulating their expression. This system influences biofilm formation, extracellular polysaccharide production, and overall virulence.

References

- 1. hmdb.ca [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Concentration data for 4-Hydroxybenzoic acid 4-O-glucoside in Redcurrant, raw - Phenol-Explorer [phenol-explorer.eu]

- 4. Concentration data for 4-Hydroxybenzoic acid in Date, fresh - Phenol-Explorer [phenol-explorer.eu]

- 5. Showing Compound 4-Hydroxybenzoic acid (FDB010508) - FooDB [foodb.ca]

- 6. Bioactive Compounds and Volatile Profiles of Five Transylvanian Wild Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

A Technical Guide to 4-Hydroxybenzoate Biosynthesis via the Shikimate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA) is a versatile aromatic compound with significant applications in the pharmaceutical, cosmetic, and polymer industries. As a key precursor for the synthesis of parabens, liquid crystal polymers, and various bioactive molecules, the efficient and sustainable production of 4-HBA is of paramount interest.[1][2] In microorganisms, the primary route for 4-HBA biosynthesis is through the shikimate pathway, a central metabolic cascade that produces aromatic amino acids and other vital compounds.[3] This technical guide provides an in-depth exploration of the 4-hydroxybenzoate shikimate pathway intermediates, offering quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

The Shikimate Pathway and this compound Formation

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate.[4][5] Chorismate stands as a critical branch-point intermediate, leading to the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and, pertinently, this compound.[6][5]

The direct conversion of chorismate to 4-HBA is catalyzed by the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene.[7][8] This enzyme facilitates the elimination of pyruvate (B1213749) from chorismate, resulting in the formation of this compound.[7][9] This reaction is a key step in the biosynthesis of ubiquinone (coenzyme Q), a vital component of the electron transport chain.[9][10]

Quantitative Data on this compound Production

Metabolic engineering efforts have focused on enhancing the flux through the shikimate pathway to overproduce 4-HBA in various microorganisms, particularly Escherichia coli and Pseudomonas taiwanensis. The following table summarizes key quantitative data from such studies.

| Organism | Genetic Modifications | Substrate | Titer (g/L) | Yield (% C-mol) | Reference |

| Escherichia coli | Overexpression of ubiC and shikimate pathway genes | Glucose | 0.7235 | Not Reported | [2][11] |

| Klebsiella pneumoniae | Aromatic amino acid auxotroph, overexpression of ubiC | Glucose | 0.12 | Not Reported | [12] |

| Escherichia coli | Aromatic amino acid auxotroph | Glucose | Not Reported | 15.2 | [12] |

| Pseudomonas putida KT2440 | Engineered | Not Specified | 1.7 | 18.1 | [12] |

| Pseudomonas taiwanensis VLB120 | Engineered | Glucose | Not Reported | 19.0 | [12] |

| Pseudomonas taiwanensis VLB120 | Engineered | Glycerol | Not Reported | 29.6 | [12] |

Experimental Protocols

Quantification of Shikimate Pathway Intermediates by LC-MS/MS

This protocol is adapted from a simplified workflow for the analysis of aromatic amino acid and shikimate pathway intermediates in plant tissues, which can be modified for microbial cultures.[13][14]

a. Metabolite Extraction:

-

Harvest microbial cells by rapid centrifugation at a low temperature.

-

Immediately quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen.

-

Resuspend the frozen cell pellet in a pre-chilled extraction buffer (e.g., 80% methanol).

-

Thoroughly lyse the cells using methods such as bead beating or sonication while maintaining a low temperature.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a vacuum or nitrogen stream.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

-

Employ a Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column for separation of polar metabolites.[14]

-

Use a binary solvent system with a gradient elution profile. For example:

-

Solvent A: Water with a suitable buffer (e.g., ammonium (B1175870) acetate).

-

Solvent B: Acetonitrile.

-

-

Couple the liquid chromatography system to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

-

Optimize MRM transitions for each shikimate pathway intermediate (e.g., shikimate, chorismate, prephenate).

Chorismate Pyruvate-Lyase (UbiC) Enzyme Assay

This protocol provides a method to determine the activity of chorismate pyruvate-lyase.[15][16]

a. Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Chorismate (substrate)

-

Purified UbiC enzyme or cell lysate containing the enzyme

b. Assay Procedure:

-

Pre-incubate the reaction buffer and enzyme at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding chorismate.

-

Monitor the reaction progress by observing the decrease in chorismate absorbance at 274 nm or the increase in 4-HBA concentration using HPLC.

-

Calculate the enzyme activity based on the rate of substrate consumption or product formation. The kinetic parameters kcat and Km can be determined by varying the substrate concentration.[15]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthesis pathway and a representative signaling cascade where 4-HBA acts as a signaling molecule.

Caption: Biosynthesis of this compound from the Shikimate Pathway.

Caption: this compound-mediated Quorum Sensing Signaling Pathway.

Conclusion

The biosynthesis of this compound through the shikimate pathway represents a well-characterized and highly significant metabolic route in microorganisms. For researchers and professionals in drug development and biotechnology, a thorough understanding of the pathway intermediates, their quantification, and the regulatory networks involved is crucial for the rational design of microbial cell factories and the development of novel therapeutics. The methodologies and data presented in this guide offer a foundational resource for advancing research and development in this important area of metabolic engineering.

References

- 1. Pathways of this compound degradation among species of Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thesciencenotes.com [thesciencenotes.com]

- 4. researchgate.net [researchgate.net]

- 5. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of this compound in Escherichia coli: characterization of the ubiC gene and its encoded enzyme chorismate pyruvate-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Ubiquinone Biosynthesis over the Entire O2 Range: Characterization of a Conserved O2-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | High-Yield Production of this compound From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120 [frontiersin.org]

- 13. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. (Reverse) Evolution of a Promiscuous Isochorismate Pyruvate Lyase into an Efficient Chorismate Mutase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Kolbe-Schmitt Reaction for 4-Hydroxybenzoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Kolbe-Schmitt reaction is a pivotal carboxylation process in organic synthesis, enabling the production of aromatic hydroxy acids. A significant industrial application of this reaction is the synthesis of 4-hydroxybenzoic acid (p-hydroxybenzoic acid), a crucial intermediate in the manufacturing of parabens, polymers, and other specialty chemicals. This guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters governing the synthesis of 4-hydroxybenzoate via the Kolbe-Schmitt reaction.

Core Principles: The Reaction Mechanism and Regioselectivity

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, followed by acidification to yield the hydroxybenzoic acid.[1][2] The regioselectivity of the carboxylation, determining whether the ortho or para isomer is the major product, is highly dependent on the choice of the alkali metal cation.[3][4]

For the synthesis of this compound, the use of potassium phenoxide is essential.[1][5] The larger ionic radius of the potassium ion is believed to favor the formation of a looser complex with the phenoxide oxygen, which sterically hinders the carboxylation at the ortho position. Consequently, the electrophilic attack by carbon dioxide preferentially occurs at the less hindered para position.[6][7] Conversely, when sodium phenoxide is used, a tighter complex is formed, facilitating carboxylation at the ortho position and yielding salicylic (B10762653) acid as the major product.[8]

Temperature also plays a critical role in regioselectivity. Higher reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer, 4-hydroxybenzoic acid.[9]

Quantitative Data on Reaction Parameters

The yield and regioselectivity of the Kolbe-Schmitt reaction for this compound synthesis are influenced by several key parameters, including the choice of alkali metal, temperature, and pressure. The following table summarizes quantitative data from various studies.

| Alkali Metal Phenoxide | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield of 4-HBA (%) | Ortho/Para Ratio | Reference(s) |

| Potassium Phenoxide | 200 | High | - | High | Predominantly Para | [8] |

| Potassium Phenoxide | 250-260 | ~7.7 | 1 | 71.1 | Not specified | [2] |

| Potassium Phenoxide | 300 | ~6.8 | 1 | 83.6 | Not specified | [2] |

| Potassium Phenoxide | 230 | ~6.8 | 0.33 | High (unspecified) | Not specified | [2] |

| Sodium Phenoxide | 120 | - | - | 57 (mixture with 4-HBA) | 85:15 | [10] |

| Sodium Phenoxide | 150 | - | 2 | 95 (mixture with 4-HBA) | 93:7 | [10] |

Detailed Experimental Protocols

Protocol 1: Preparation of Potassium Phenoxide

Materials:

-

Potassium Hydroxide (B78521) (KOH)

-

Toluene (B28343) (or another suitable azeotroping agent)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve phenol in toluene.

-

Slowly add a stoichiometric amount of potassium hydroxide pellets or a concentrated aqueous solution of KOH to the phenol solution with stirring.

-

Heat the mixture to reflux. Water formed during the reaction and any residual water will be removed azeotropically and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the complete formation of anhydrous potassium phenoxide.

-

Cool the mixture and remove the toluene under reduced pressure to obtain dry, powdered potassium phenoxide.

Note: The reactants and solvents should be thoroughly dried before use, as the presence of water can significantly decrease the yield of the product.[6]

Protocol 2: Synthesis of 4-Hydroxybenzoic Acid

Materials:

-

Anhydrous Potassium Phenoxide

-

Carbon Dioxide (gas)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (concentrated)

-

Decolorizing Charcoal

-

Water

Procedure:

-

Place the dry potassium phenoxide powder into a high-pressure autoclave.

-

Seal the autoclave and purge it with nitrogen or another inert gas to remove any air and moisture.

-

Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-100 atm).

-

Heat the autoclave to the reaction temperature (typically between 180°C and 250°C) with constant stirring.

-

Maintain these conditions for several hours to ensure complete carboxylation.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

-

Transfer the solid product, which is primarily dipotassium (B57713) this compound, to a beaker containing hot water and stir until it is fully dissolved.

-

Slowly acidify the alkaline solution with concentrated sulfuric acid or hydrochloric acid until the pH is acidic, leading to the precipitation of crude 4-hydroxybenzoic acid.

-

Heat the suspension nearly to boiling and add a small amount of decolorizing charcoal.

-

Filter the hot solution to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified 4-hydroxybenzoic acid.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry them in an oven at a suitable temperature. A second crop of crystals can be obtained by concentrating the mother liquor.[11]

Visualizing the Process and a Deeper Dive into the Mechanism

To further elucidate the key aspects of the Kolbe-Schmitt reaction for this compound synthesis, the following diagrams have been generated.

Caption: The overall reaction pathway for the synthesis of 4-hydroxybenzoic acid via the Kolbe-Schmitt reaction.

Caption: A generalized experimental workflow for the synthesis of 4-hydroxybenzoic acid.

Caption: Factors influencing the ortho versus para selectivity in the Kolbe-Schmitt reaction.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. organic chemistry - Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. jk-sci.com [jk-sci.com]

- 7. quora.com [quora.com]

- 8. 4-Hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-hydroxybenzoate, also known as p-hydroxybenzoic acid (PHBA). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided. Furthermore, this guide includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the compound's behavior and function.

Core Physical and Chemical Properties

This compound is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid. It presents as a white crystalline solid and is a key precursor in the synthesis of parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₃ | [2] |

| Molar Mass | 138.12 g/mol | [3][1][2] |

| Appearance | White crystalline solid | [3][4] |

| Melting Point | 213-217 °C | |

| Boiling Point | Decomposes upon boiling | [3] |

| Density | 1.46 g/cm³ | [3] |

| pKa | 4.54 | [3] |

| logP (Octanol/Water Partition Coefficient) | 1.58 | [3] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | 0.5 g/100 mL (slightly soluble) | [3] |

| Chloroform | Slightly soluble | [3] |

| Carbon Disulfide (CS₂) | Negligibly soluble | [3] |

| Alcohols (e.g., Ethanol) | Soluble | [3] |

| Ether | Soluble | [3] |

| Acetone | Soluble | [3] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| UV-Vis (in DMF:PBS) | λmax: 256 nm | [5] |

| ¹H NMR (500 MHz, H₂O) | Chemical shifts are available | |

| ¹³C NMR (DMSO) | Chemical shifts are available | [4] |

| Infrared (IR) | Characteristic peaks for O-H, C=O, and aromatic C-H bonds | [6][7] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns are available | [8][9] |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of this compound are outlined below.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. Spectrophotometry provides a robust method for pKa determination.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions spanning a pH range of 2 to 11 are prepared to precisely control the pH of the test solutions.

-

Preparation of Stock Solution: A stock solution of 4-hydroxybenzoic acid is prepared in a suitable solvent, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).

-

Sample Preparation for Measurement: A small, constant volume of the 4-hydroxybenzoic acid stock solution is added to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis (e.g., 1.0 mmol L⁻¹).[10]

-

Spectrophotometric Analysis: The UV-Vis absorption spectrum of each solution is recorded from approximately 200 to 400 nm using a diode array spectrophotometer.[10]

-

Data Analysis: The absorbance at a wavelength where the ionized and unionized forms have significantly different absorptivities is plotted against the pH of the buffer solutions. The pKa value is then determined from the resulting sigmoidal curve, where the pKa corresponds to the pH at the inflection point. This can be calculated using the Henderson-Hasselbalch equation.[10]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound, providing a measure of the equilibrium concentration of a substance in a saturated solution.

Methodology:

-

Sample Preparation: An excess amount of solid 4-hydroxybenzoic acid is added to a vial containing the aqueous solvent of interest (e.g., purified water, buffer solution).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[10]

-

Phase Separation: Following equilibration, the samples are centrifuged at high speed to pellet the excess solid. A sample of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to ensure the removal of all undissolved particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.[10]

Signaling Pathways and Metabolic Workflows

Biosynthesis of this compound

In many bacteria, this compound is synthesized from chorismate, a key intermediate of the shikimate pathway. This conversion is catalyzed by the enzyme chorismate lyase.[3][11]

Caption: Biosynthesis of this compound from Chorismate.

Degradation of this compound

The microbial degradation of this compound often proceeds through its hydroxylation to protocatechuate, which is subsequently cleaved and funneled into the tricarboxylic acid (TCA) cycle.[12][13]

Caption: Degradation of this compound via Protocatechuate.

Signaling Role of this compound

In the pathogenic bacterium Shigella sonnei, this compound functions as a signaling molecule. It binds to the transcriptional regulator AaeR, which in turn modulates the expression of genes involved in virulence and other physiological processes.[14]

Caption: this compound signaling in Shigella sonnei.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. crdd.osdd.net [crdd.osdd.net]

- 4. hmdb.ca [hmdb.ca]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 4-Hydroxybenzoic acid(99-96-7) IR Spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Hydroxybenzoic acid(99-96-7) MS [m.chemicalbook.com]

- 9. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 10. enamine.net [enamine.net]

- 11. 4-Hydroxybenzoic acid, 2TMS derivative [webbook.nist.gov]

- 12. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 [mdpi.com]

- 13. Pathways of this compound degradation among species of Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxybenzoate: Properties, Synthesis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxybenzoate, its esters (parabens), and their significance in various scientific fields. It covers the fundamental chemical and physical properties, detailed experimental protocols for synthesis and analysis, and an in-depth look at its role in biological signaling pathways.

Core Properties of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid, also known as p-hydroxybenzoic acid (PHBA), is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid. It serves as the parent compound for a class of esters known as parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products.

Chemical Structure and Identification

The chemical structure of 4-hydroxybenzoic acid consists of a benzene (B151609) ring substituted with a hydroxyl group and a carboxylic acid group at the para (4) position.

SMILES: C1=CC(=CC=C1C(=O)O)O

InChI: InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)

Physicochemical and Toxicological Data

A summary of the key quantitative data for 4-hydroxybenzoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 99-96-7 | [1][2][3][4] |

| Molecular Formula | C₇H₆O₃ | [1][3] |

| Molecular Weight | 138.12 g/mol | |

| Appearance | White crystalline solid | [3] |

| Melting Point | 214.5 °C | [5] |

| Solubility in Water | 0.5 g/100 mL; soluble in about 125 parts water | [5] |

| Solubility in Organic Solvents | Freely soluble in alcohol; soluble in ether and acetone; slightly soluble in chloroform. | [2][5][6] |

| Acidity (pKa) | 4.54 | [5] |

| logP (Octanol/Water Partition Coefficient) | 1.58 | [5] |

| LD₅₀ (Oral, Mouse) | 2200 mg/kg | [5] |

Experimental Protocols

This section details methodologies for the synthesis of a 4-hydroxybenzoic acid derivative and analytical procedures for its quantification.

Synthesis of 4-Hydroxybenzamide (B152061) from p-Hydroxybenzoic Acid

The conversion of p-hydroxybenzoic acid to 4-hydroxybenzamide can be achieved through two primary routes: direct amidation or a two-step process involving esterification followed by amidation.[2]

Route 1: Direct Amidation via Methyl Carbamate (B1207046) [2]

This single-step method offers high efficiency and atom economy.

-

Reagents and Materials:

-

p-Hydroxybenzoic acid: 139.6 g

-

Methyl carbamate: 90.7 g

-

Triethylenediamine (DABCO): 4.2 g (catalyst)

-

500 mL reactor with heating and vacuum distillation capabilities

-

-

Procedure:

-

Charge the reactor with p-hydroxybenzoic acid, methyl carbamate, and triethylenediamine.

-

Slowly heat the mixture to 130°C over 30 minutes.

-

Continue to slowly increase the temperature to 180°C and maintain for 4 hours.

-

Monitor the reaction progress by measuring the residual p-hydroxybenzoic acid content, with the reaction considered complete when the content is below 0.1%.

-

Upon completion, recover the unreacted methyl carbamate and the triethylenediamine catalyst via vacuum distillation.

-

The remaining product is 4-hydroxybenzamide.

-

Route 2: Two-Step Synthesis (Esterification and Amidation) [2]

-

Step 1: Esterification of p-Hydroxybenzoic Acid

-

Reagents and Materials:

-

p-Hydroxybenzoic acid

-

Methanol (recommended molar ratio of 1:3 acid to methanol)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene

-

3-necked flask with reflux condenser and water separator

-

-

Procedure:

-

In the 3-necked flask, combine p-hydroxybenzoic acid and methanol.

-

Add a catalytic amount of concentrated sulfuric acid and toluene.

-

Heat the mixture to reflux (approximately 90-100°C) for at least one hour, using a water separator to remove the water formed during the reaction.

-

After the reaction is complete, cool the mixture to approximately 5°C to crystallize the methyl p-hydroxybenzoate.

-

Separate the crystalline product by vacuum filtration and dry.

-

-

-

Step 2: Amidation of Methyl p-Hydroxybenzoate

-

Reagents and Materials:

-

Methyl p-hydroxybenzoate: 8.6 g (0.060 mol)

-

28% Concentrated Ammonia (B1221849) Water: 150 mL

-

Reaction kettle or suitable pressure vessel

-

Rotary evaporator

-

-

Procedure:

-

Place the methyl p-hydroxybenzoate and concentrated ammonia water into the reaction vessel.

-

With stirring, heat the mixture to a temperature of 100-120°C and maintain until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction solution.

-

Concentrate the solution using a rotary evaporator.

-

Filter and dry the resulting 4-hydroxybenzamide.

-

-

Analytical Quantification

High-performance liquid chromatography (HPLC) is a suitable method for the quantitative analysis of 4-hydroxybenzoic acid and its derivatives.[6]

-

Method: A rapid determination can be achieved using a monolithic column with a high flow rate.[7][8]

-

Sample Preparation: Simple sample preparation is typically required.[7][8]

-

Validation: The method has been shown to have good recovery (97.3% to 100.0%) at various impurity levels.[7][8]

Microemulsion electrokinetic chromatography (MEEKC) has also been developed and validated for the selective and quantitative analysis of this compound preservatives and their impurities.[9]

Signaling Pathways and Biological Activity

This compound and its esters are biologically active molecules that can participate in and interfere with various signaling pathways in both microorganisms and higher organisms.

Bacterial Quorum Sensing

In the bacterium Shigella sonnei, 4-hydroxybenzoic acid acts as a quorum-sensing signal to regulate its physiology and virulence.[10][11] The biosynthesis is carried out by the enzyme UbiC, a chorismate pyruvate-lyase.[11] The signaling pathway involves the binding of 4-HBA to the response regulator AaeR, which in turn modulates the expression of target genes involved in biofilm formation, extracellular polysaccharide (EPS) production, and virulence.[10][11]

References

- 1. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Parabens promotes invasive properties of multiple human cells: A potential cancer-associated adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective and quantitative analysis of this compound preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Keystone: 4-Hydroxybenzoate as a Precursor to Parabens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA), a phenolic derivative of benzoic acid, serves as the foundational building block for the synthesis of parabens, a class of alkyl esters widely utilized as antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries.[1][2][3] Their broad-spectrum efficacy, stability, and low cost have cemented their role in extending the shelf-life of a vast array of products.[4][5] This technical guide provides a comprehensive examination of the synthesis of parabens from 4-hydroxybenzoic acid, detailing the underlying chemical principles, experimental methodologies, and quantitative data. Furthermore, it visualizes the synthetic and metabolic pathways to provide a complete picture for scientific professionals.

Synthesis of Parabens from 4-Hydroxybenzoic Acid

The industrial production of parabens is primarily achieved through the esterification of 4-hydroxybenzoic acid with the corresponding alcohol (e.g., methanol (B129727) for methylparaben, propanol (B110389) for propylparaben).[2][3] This reaction, a classic example of Fischer-Speier esterification, is typically catalyzed by a strong acid.[6][7]

The general chemical reaction is as follows:

Various catalysts and conditions can be employed to drive this equilibrium reaction toward the product side, enhancing the yield and purity of the resulting paraben.

Key Synthesis Methodologies

Several methods have been developed for the synthesis of parabens, ranging from conventional acid catalysis to more modern, environmentally benign approaches.

-

Conventional Acid Catalysis: Strong mineral acids such as sulfuric acid are traditionally used as catalysts.[8][9][10] While effective, these catalysts can lead to equipment corrosion and require neutralization steps during workup, generating waste.[11][12]

-

Heterogeneous Catalysis: To circumvent the issues associated with homogeneous acid catalysts, solid acid catalysts like montmorillonite (B579905) K10 clay have been successfully employed.[11] This approach simplifies catalyst separation and allows for its reuse, aligning with the principles of green chemistry.[11]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[6] For instance, the synthesis of butyl paraben has been reported using microwave technology with ZnCl₂ as a catalyst.[11]

-

Enzymatic Synthesis: Biocatalytic approaches using enzymes are also being explored as a greener alternative to chemical synthesis.[4]

Quantitative Data on Paraben Synthesis

The efficiency of paraben synthesis is highly dependent on the chosen methodology, including the catalyst, reaction time, and temperature. The following tables summarize quantitative data from various studies.

| Paraben | Alcohol | Catalyst | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) | Reference |

| Methylparaben | Methanol | Sulfuric Acid | 8 | Reflux | ~70-80 | [8] |

| Methylparaben | Methanol | Montmorillonite K10 Clay (10 wt%) | 10 | Reflux | 66 | [11] |

| Methylparaben | Methanol | 001x7Na cation exchange resin | Not Specified | Reflux | Not Specified | [12] |

| Methylparaben | Methanol | Sodium Hydrogen Sulfate (Microwave) | 0.3 | Not Specified | Not Specified | [13] |

| Ethylparaben | Ethanol | Montmorillonite K10 Clay (20 wt%) | 12 | Reflux | 72 | [11] |

| Propylparaben | n-Propanol | Sulfuric Acid | 8 | Reflux | Not Specified | [14] |

| Propylparaben | n-Propanol | Montmorillonite K10 Clay (20 wt%) | 12 | Reflux | 75 | [11] |

| Propylparaben | Methanesulfonic acid/Choline chloride | Not Specified | Reflux | 93.4 | [15][16] | |

| Propylparaben | Sulfuric Acid (Microwave) | Not Specified | Not Specified | 89 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative protocols for the synthesis of methylparaben and propylparaben.

Protocol 1: Synthesis of Methylparaben using Sulfuric Acid Catalyst[8]

-

Reaction Setup: A mixture of 4-hydroxybenzoic acid and methanol is placed in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Concentrated sulfuric acid is carefully added to the mixture as a catalyst.

-

Reflux: The reaction mixture is heated to reflux and maintained for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the excess methanol is removed by distillation.

-

Purification: The crude product is then purified, which may involve washing with a sodium carbonate solution to neutralize the acid catalyst, followed by recrystallization to obtain pure methylparaben.

Protocol 2: Synthesis of Propylparaben using Montmorillonite K10 Clay Catalyst[11]

-

Reaction Mixture: A mixture of p-hydroxybenzoic acid (1.38 g, 10 mmol), Montmorillonite K10 clay (0.27 g, 20 wt%), and n-propanol (10 mL) is taken in a 50 mL round-bottom flask.

-

Reflux: The mixture is heated at reflux temperature for 12 hours.

-

Catalyst Removal: After cooling, the catalyst is removed by filtration.

-

Solvent Evaporation: The excess n-propanol is evaporated from the filtrate.

-

Purification: The resulting crude product is purified by chromatography to yield pure propylparaben. The catalyst can be washed, dried, and reused.

Visualizing the Pathways

Diagrams are provided below to illustrate the chemical synthesis of parabens and their subsequent metabolic fate in the human body.

Caption: Chemical synthesis pathway of parabens from 4-hydroxybenzoic acid.

Caption: General experimental workflow for the synthesis of parabens.

Metabolism of Parabens

Once absorbed into the body, parabens are rapidly metabolized.[17][18] The primary metabolic pathway involves hydrolysis by esterases, primarily in the liver and plasma, back to 4-hydroxybenzoic acid.[17][18][19] This is followed by conjugation with glucuronic acid, sulfate, or glycine (B1666218) before excretion in the urine.[17][20] A smaller fraction of the parent paraben may undergo direct glucuronidation or sulfation.[20]

Caption: Metabolic pathways of parabens in the human body.

Conclusion

4-Hydroxybenzoic acid is the indispensable precursor for the synthesis of parabens, a critical class of preservatives. The esterification of 4-HBA with various alcohols can be achieved through multiple synthetic routes, each with its own set of advantages and challenges. The choice of methodology impacts reaction efficiency, yield, and environmental footprint. A thorough understanding of these synthetic protocols, supported by quantitative data, is essential for researchers and professionals in drug development and related fields. Furthermore, knowledge of the metabolic fate of parabens provides a comprehensive perspective on their lifecycle from chemical synthesis to biological processing.

References

- 1. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Paraben - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Propylparaben: A Comprehensive Overview for Chemical Professionals_Chemicalbook [chemicalbook.com]

- 8. ijfans.org [ijfans.org]

- 9. Methylparaben synthesis - chemicalbook [chemicalbook.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. CN104447308A - Synthesis method of methylparaben - Google Patents [patents.google.com]

- 13. CN103030565A - Synthesis process of methylparaben - Google Patents [patents.google.com]

- 14. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 15. benchchem.com [benchchem.com]

- 16. Propylparaben synthesis - chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxybenzoate Degradation Pathways in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoate (4-HBA) is a common aromatic compound found in nature as an intermediate in the degradation of lignin (B12514952) and various xenobiotics. Its effective catabolism by bacteria is a key process in the global carbon cycle and has significant implications for bioremediation and industrial biotechnology. This technical guide provides a comprehensive overview of the known bacterial degradation pathways of 4-HBA, focusing on the core biochemical reactions, enzymatic players, and the experimental methodologies used to elucidate these processes.

Aerobic Degradation of this compound

Under aerobic conditions, bacteria primarily employ oxidative pathways to cleave the aromatic ring of 4-HBA. The initial steps typically converge on the formation of key intermediates such as protocatechuate or gentisate, which then undergo ring fission.

The Protocatechuate Pathway

The most common aerobic degradation route for 4-HBA proceeds via its conversion to protocatechuate (3,4-dihydroxybenzoate). This initial hydroxylation is catalyzed by this compound 3-monooxygenase, a flavoprotein that utilizes NAD(P)H and O₂.[1][2][3] Protocatechuate then serves as the substrate for ring cleavage dioxygenases, which can proceed via two distinct mechanisms: ortho (intradiol) or meta (extradiol) cleavage.

-

Ortho (Intradiol) Cleavage: Protocatechuate 3,4-dioxygenase catalyzes the cleavage of the aromatic ring between the two hydroxyl groups, yielding β-carboxy-cis,cis-muconate.[4] This product is further metabolized through the β-ketoadipate pathway to ultimately form succinyl-CoA and acetyl-CoA, which enter central metabolism.

-

Meta (Extradiol) Cleavage: Protocatechuate 4,5-dioxygenase cleaves the ring adjacent to the hydroxyl groups, forming 4-carboxy-2-hydroxymuconate-6-semialdehyde.[5][6] Subsequent enzymatic reactions convert this intermediate into pyruvate (B1213749) and other central metabolites.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_/K_m_ (s⁻¹M⁻¹) | Optimal pH |

| Protocatechuate 4,5-dioxygenase | Pseudarthrobacter phenanthrenivorans Sphe3 | Protocatechuate | 21 ± 1.6 | 44.8 ± 4.0 | - | 9.5 |

| Protocatechuate 3,4-dioxygenase | Pseudomonas sp. | Protocatechuate | 18.5 | - | - | 9.0 |

Note: Enzyme kinetics can vary significantly based on the specific bacterial strain and assay conditions.

Spectrophotometric Assay for Protocatechuate 3,4-Dioxygenase Activity:

This assay measures the decrease in absorbance at 290 nm corresponding to the consumption of protocatechuate.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.5) and 160 µM protocatechuic acid in a total volume of 300 µl.[7]

-

Enzyme Addition: Add an appropriate amount of the enzyme preparation (e.g., 20-50 µg of crude cell extract) to the reaction mixture to initiate the reaction.[7]

-

Measurement: Immediately monitor the decrease in absorbance at 290 nm at 25°C using a spectrophotometer.[7]

-

Calculation: Calculate the rate of reaction using an extinction coefficient of 2.3 mM⁻¹cm⁻¹ for the conversion of protocatechuate to β-carboxy-cis,cis-muconate.[7] One unit of enzyme activity is defined as the amount of enzyme that oxidizes 1 µmol of protocatechuate per minute.

HPLC Analysis of 4-HBA Degradation Products:

This method allows for the separation and quantification of 4-HBA and its metabolites.

-

Sample Preparation: Centrifuge bacterial cultures grown on 4-HBA to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[8]

-

Flow Rate: 1.0 ml/min.[8]

-

Detection: UV detector at 230 nm.[8]

-

-

Analysis: Inject the prepared sample onto the HPLC system. Identify and quantify the compounds of interest by comparing their retention times and peak areas to those of known standards.

Caption: Aerobic degradation of 4-HBA via the protocatechuate pathway.

The Gentisate Pathway

An alternative aerobic route for 4-HBA degradation involves its conversion to gentisate (2,5-dihydroxybenzoate). This pathway is less common but has been observed in some bacterial species. The key enzyme in this pathway is gentisate 1,2-dioxygenase, which catalyzes the cleavage of the gentisate aromatic ring.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (mM*s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Optimal pH |

| Gentisate 1,2-dioxygenase | Pseudomonas alcaligenes NCIB 9867 | Gentisate | 92 | - | 44.08 x 10⁴ | 8.0 |

| Gentisate 1,2-dioxygenase | Pseudomonas putida NCIB 9869 | Gentisate | 143 | - | 39.34 x 10⁴ | 8.0 |

| Gentisate 1,2-dioxygenase | Pseudarthrobacter phenanthrenivorans Sphe3 (free enzyme) | Gentisate | 25.9 ± 4.4 | 1.2 ± 0.1 | - | - |

| Gentisate 1,2-dioxygenase | Pseudarthrobacter phenanthrenivorans Sphe3 (immobilized) | Gentisate | 82.5 ± 14.2 | 0.03 ± 0.002 | - | - |

Note: Enzyme kinetics can vary significantly based on the specific bacterial strain and assay conditions.[9][10]

Spectrophotometric Assay for Gentisate 1,2-Dioxygenase Activity:

This assay measures the increase in absorbance at 334 nm due to the formation of maleylpyruvate (B1239739).

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 0.1 M phosphate (B84403) buffer (pH 8.0) and a suitable concentration of gentisate.

-

Enzyme Addition: Add the purified gentisate 1,2-dioxygenase to the reaction mixture to initiate the reaction.

-

Measurement: Monitor the increase in absorbance at 334 nm at a constant temperature.

-

Calculation: The rate of the reaction is proportional to the enzyme concentration. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of maleylpyruvate per minute.

Caption: Aerobic degradation of 4-HBA via the gentisate pathway.

Anaerobic Degradation of this compound

In the absence of oxygen, bacteria employ a reductive strategy to overcome the stability of the aromatic ring. The central pathway for the anaerobic degradation of many aromatic compounds, including 4-HBA, is the benzoyl-CoA pathway.

The Benzoyl-CoA Pathway

The anaerobic degradation of 4-HBA begins with its activation to 4-hydroxybenzoyl-CoA by a CoA ligase.[11] The key step is the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA, catalyzed by 4-hydroxybenzoyl-CoA reductase.[11][12][13][14] Benzoyl-CoA is then dearomatized by the ATP-dependent benzoyl-CoA reductase, a key enzyme in this pathway.[15][16][17][18][19] The resulting cyclic diene undergoes a series of reactions including hydration, dehydrogenation, and hydrolytic ring cleavage, ultimately leading to the formation of acetyl-CoA, which can be used for energy production and biosynthesis.

| Enzyme | Organism | Substrate | K_m_ (µM) | Specific Activity (µmol min⁻¹ mg⁻¹) | ATP Hydrolyzed per 2e⁻ Transferred |

| Benzoyl-CoA reductase | Thauera aromatica K172 | Benzoyl-CoA | 15 | 0.55 | 2-4 |

| Benzoyl-CoA reductase | Thauera aromatica K172 | ATP | 600 | - | - |

| This compound decarboxylase | Enterobacter cloacae P240 | This compound | 596 | - | - |

| This compound decarboxylase | Enterobacter cloacae P240 | 3,4-Dihydroxybenzoate | 6800 | - | - |

Note: Enzyme kinetics can vary significantly based on the specific bacterial strain and assay conditions.[15][20]

Activity Assay for 4-Hydroxybenzoyl-CoA Reductase (Dehydroxylating):

This assay can be performed by monitoring the substrate-dependent oxidation of a reduced electron donor spectrophotometrically.

-

Reaction Mixture: Prepare an anaerobic cuvette containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), a reducing agent (e.g., dithionite), and an artificial electron donor (e.g., reduced methyl viologen).

-

Enzyme and Substrate Addition: Add the purified 4-hydroxybenzoyl-CoA reductase and initiate the reaction by adding 4-hydroxybenzoyl-CoA.

-

Measurement: Monitor the oxidation of the electron donor by the increase in absorbance at its characteristic wavelength (e.g., 600 nm for methyl viologen).

-

Controls: Run parallel assays without the enzyme or without the substrate to account for any non-enzymatic oxidation of the electron donor.

Caption: Anaerobic degradation of 4-HBA via the benzoyl-CoA pathway.

Experimental Workflow for Studying 4-HBA Degradation

A typical workflow to investigate the degradation of 4-HBA by a bacterial isolate involves a combination of microbiological, biochemical, and analytical techniques.

Caption: A generalized experimental workflow for studying 4-HBA degradation.

Conclusion

The bacterial degradation of this compound is a metabolically diverse process, with distinct pathways operating under aerobic and anaerobic conditions. A thorough understanding of these pathways, including the enzymes involved and their kinetic properties, is crucial for applications in bioremediation, biocatalysis, and the development of novel therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further explore and harness the metabolic potential of bacteria in the catabolism of aromatic compounds.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. This compound 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 3. This compound hydroxylase from Pseudomonas sp. CBS3. Purification, characterization, gene cloning, sequence analysis and assignment of structural features determining the coenzyme specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocatechuate 3,4-dioxygenase - Wikipedia [en.wikipedia.org]

- 5. Characterization of Protocatechuate 4,5-Dioxygenase from Pseudarthrobacter phenanthrenivorans Sphe3 and In Situ Reaction Monitoring in the NMR Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the Protocatechuic Acid Catabolic Gene Cluster from Streptomyces sp. Strain 2065 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4-hydroxybenzoyl coenzyme A reductase (dehydroxylating) is required for anaerobic degradation of this compound by Rhodopseudomonas palustris and shares features with molybdenum-containing hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymes of anaerobic metabolism of phenolic compounds. 4-Hydroxybenzoyl-CoA reductase (dehydroxylating) from a denitrifying Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-hydroxybenzoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 14. 4-hydroxybenzoyl coenzyme A reductase (dehydroxylating) is required for anaerobic degradation of this compound by Rhodopseudomonas palustris and shares features with molybdenum-containing hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Purification, characterization, and gene cloning of this compound decarboxylase of Enterobacter cloacae P240 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzoic acid (4-HBA), a phenolic compound found in various natural sources, has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and notably, anti-inflammatory properties. This document provides a comprehensive technical overview of the anti-inflammatory mechanisms of 4-HBA. It details the compound's modulation of key signaling pathways, presents quantitative data from relevant studies, outlines experimental protocols for assessing its efficacy, and visualizes complex biological processes through detailed diagrams. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Phenolic compounds, widely distributed in plants, are recognized for their health benefits, including potent anti-inflammatory effects. 4-Hydroxybenzoic acid (4-HBA), a simple phenolic acid, has emerged as a molecule of interest. It serves as a precursor for various plant metabolites and demonstrates a range of biological activities that are therapeutically relevant.[1][2] This guide synthesizes the current understanding of 4-HBA's anti-inflammatory action, focusing on its molecular targets and mechanisms.

Molecular Mechanisms and Signaling Pathways

The anti-inflammatory effects of 4-HBA are primarily attributed to its ability to modulate key signaling cascades involved in the inflammatory response. The most well-documented pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators such as cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

4-HBA has been shown to interfere with this cascade. Studies suggest that it can suppress the activation of the NF-κB pathway, thereby down-regulating the expression of these inflammatory genes.[5][6] This inhibitory action helps to mitigate the inflammatory response.

Caption: Figure 1: Inhibition of the NF-κB Pathway by this compound.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[7][8] Activation of these kinases by stimuli such as LPS leads to the phosphorylation of transcription factors that regulate the expression of inflammatory cytokines and enzymes.[9][10] Evidence suggests that phenolic compounds can suppress inflammation by inhibiting the phosphorylation of MAPKs.[11] While direct, extensive data on 4-HBA's effect on all MAPK members is still developing, related compounds show significant inhibitory activity on this pathway, suggesting a likely mechanism for 4-HBA as well.[12]

Caption: Figure 2: Putative Modulation of MAPK Signaling by this compound.

Inhibition of Pro-inflammatory Mediators

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key pro-inflammatory mediators.

-